molecular formula C5H12N2O B12362460 N-Hydroxy-pentanamidine

N-Hydroxy-pentanamidine

Cat. No.: B12362460
M. Wt: 116.16 g/mol
InChI Key: RRNLVICCUZTJOW-UHFFFAOYSA-N
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Description

N-Hydroxy-pentanamidine: is an organic compound with the molecular formula C5H12N2O It is a derivative of pentanamidine, where one of the amidine groups is substituted with a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-pentanamidine can be synthesized from valeronitrile through a series of chemical reactions. One common method involves the reaction of valeronitrile with hydroxylamine hydrochloride in the presence of sodium methylate in methanol. The reaction is typically carried out under heating conditions to facilitate the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-pentanamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form pentanamidine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of pentanamidine.

    Substitution: Formation of substituted pentanamidine derivatives.

Scientific Research Applications

N-Hydroxy-pentanamidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-Hydroxy-pentanamidine is not fully understood. it is believed to interfere with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This interference can lead to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Uniqueness: N-Hydroxy-pentanamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N'-hydroxypentanimidamide

InChI

InChI=1S/C5H12N2O/c1-2-3-4-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7)

InChI Key

RRNLVICCUZTJOW-UHFFFAOYSA-N

Isomeric SMILES

CCCC/C(=N/O)/N

Canonical SMILES

CCCCC(=NO)N

Origin of Product

United States

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